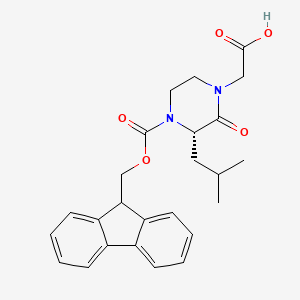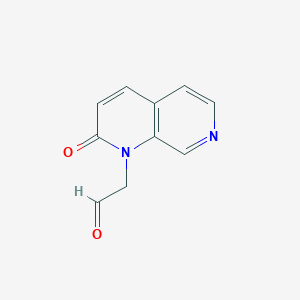
2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde
描述
2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde, also known as ONA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ONA is a heterocyclic compound that contains a naphthyridine ring and an aldehyde functional group.
科学研究应用
2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. One of the primary applications of 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde is as a fluorescent probe for detecting metal ions such as copper and zinc. 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde can also be used as a building block for designing new fluorescent materials and sensors. In medicinal chemistry, 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde has also been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues.
作用机制
The mechanism of action of 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde is not fully understood, but it is believed to involve its ability to bind to metal ions and form stable complexes. 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde has also been shown to interact with proteins and enzymes, leading to changes in their activity and function. The exact mechanism of 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde's anti-inflammatory and anti-cancer effects is still being studied, but it is thought to involve its ability to inhibit certain enzymes and pathways involved in these processes.
Biochemical and Physiological Effects:
2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and modulate the immune system. 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde has been shown to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases.
实验室实验的优点和局限性
2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde has several advantages as a research tool, including its fluorescent properties, ability to target specific cells and tissues, and potential as a drug delivery system. However, 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Researchers must also take into account the stability and reactivity of 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde when designing experiments.
未来方向
There are several future directions for 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde research, including the development of new fluorescent materials and sensors, the exploration of 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde's potential as a drug delivery system, and the investigation of 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde's anti-inflammatory and anti-cancer effects. Other potential applications of 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde include its use as a catalyst and its incorporation into materials for optoelectronic and photovoltaic devices. Further studies are needed to fully understand the mechanisms underlying 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde's various effects and to optimize its properties for specific applications.
In conclusion, 2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde is a promising compound with potential applications in various fields. Its fluorescent properties, ability to target specific cells and tissues, and potential as a drug delivery system make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanisms of action and to optimize its properties for specific applications.
属性
IUPAC Name |
2-(2-oxo-1,7-naphthyridin-1-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-6-5-12-9-7-11-4-3-8(9)1-2-10(12)14/h1-4,6-7H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIUIHOIGRTRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C2=C1C=CN=C2)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-1,7-naphthyridin-1(2H)-yl)acetaldehyde | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B3317353.png)
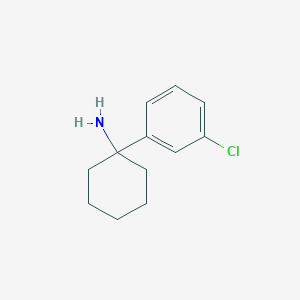
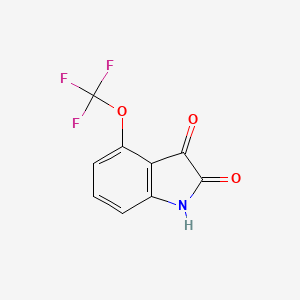
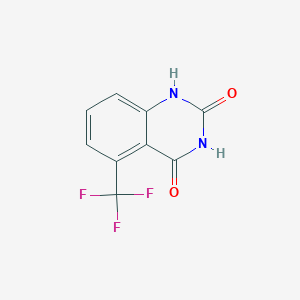
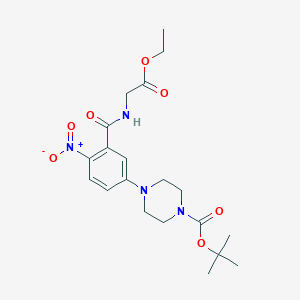
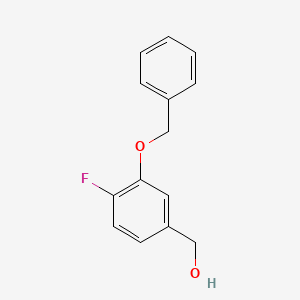
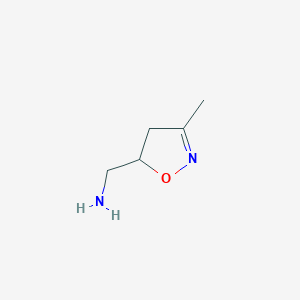
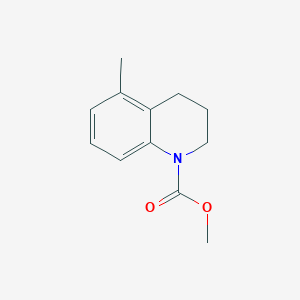
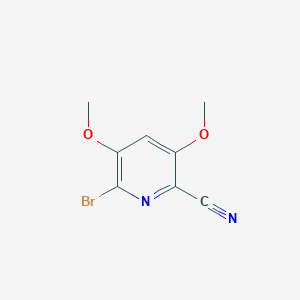
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester](/img/structure/B3317413.png)
![N-(furan-2-ylmethyl)-2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3317414.png)
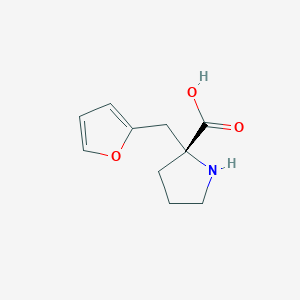
![(3S,4S)-4-(furan-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3317426.png)
